molecular formula C15H18N2O2 B13937934 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

Cat. No.: B13937934
M. Wt: 258.32 g/mol
InChI Key: HBKAFAWQKDGTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione is a compound that has garnered interest in the field of medicinal chemistry. It is known for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1). This compound is part of a broader class of spirocyclic compounds, which are characterized by their unique three-dimensional structures that can interact with biological targets in specific ways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione typically involves a multi-step process. One common method includes the reaction of a benzylamine derivative with a cyclic anhydride, followed by cyclization and purification steps. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione involves the inhibition of RIPK1 kinase activity. This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death. By preventing this pathway, the compound shows potential therapeutic effects in various inflammatory diseases .

Comparison with Similar Compounds

Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-13-10-15(6-8-16-9-7-15)14(19)17(13)11-12-4-2-1-3-5-12/h1-5,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKAFAWQKDGTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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